3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is an organic compound with the molecular formula and a molecular weight of 175.19 g/mol. It features a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and an aniline group at the 5-position. This compound is classified under heterocyclic compounds due to the presence of the oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry and material science.
The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline typically involves several methods:
The molecular structure of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline consists of:
The structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C9H9N3O |
Molecular Weight | 175.19 g/mol |
IUPAC Name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline |
SMILES | CC1=NC(=NO1)C1=CC(N)=CC=C1 |
The compound's structure has been confirmed through various spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry .
3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline primarily involves its interaction with biological targets:
The physical and chemical properties of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
These properties are critical for understanding its behavior in various chemical environments and applications.
3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline has several significant applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4